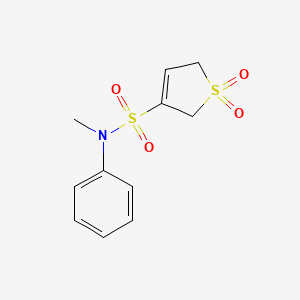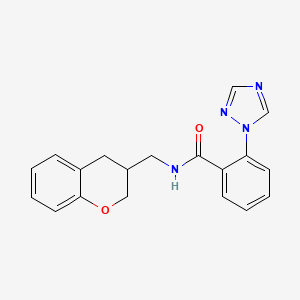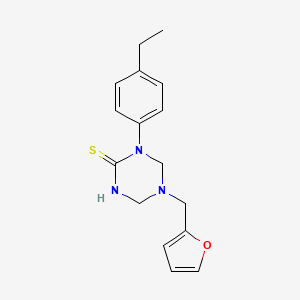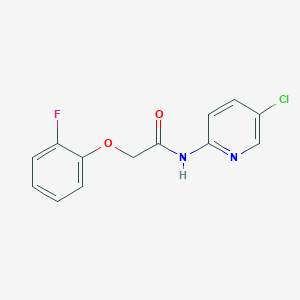![molecular formula C17H28N4O2 B5640983 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxoazonan-1-yl)acetamide](/img/structure/B5640983.png)
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxoazonan-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that build the desired molecule through a series of intermediates. For pyrazole-containing compounds, a common strategy might involve nucleophilic substitution reactions, condensation, and cyclization steps. For example, the synthesis of pyrazole derivatives can be achieved by reacting pyrazole with various substituted acetamides under controlled conditions to introduce specific functional groups at targeted positions on the molecule (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of compounds can be elucidated using techniques such as NMR, X-ray crystallography, and computational methods. For instance, the crystal structure and molecular geometry of related compounds have been determined, revealing insights into their stereochemistry and conformational preferences (Narayana et al., 2016). These analyses are crucial for understanding the relationship between structure and reactivity or biological activity.
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives can include electrophilic and nucleophilic substitutions, addition reactions, and cyclizations, depending on the functional groups present. The reactivity can be influenced by the pyrazole moiety, which can participate in various chemical transformations, leading to a wide range of products with potential biological activities. The synthesis and reactivity of pyrazole derivatives have been explored in various studies, illustrating the versatility of these compounds in organic synthesis (El-Essawy & Rady, 2011).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and stability, can be influenced by their molecular structure. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can be used to assess these properties. The physical properties are essential for determining the compound's suitability for various applications, including pharmaceuticals and materials science.
Chemical Properties Analysis
The chemical properties, including acidity/basicity (pKa), reactivity, and photostability, are critical for understanding the behavior of compounds under different conditions. These properties can be investigated through experimental studies and computational chemistry methods. For instance, the pKa values of related compounds have been determined to understand their acid-base behavior in different environments (Duran & Canbaz, 2013).
Propriétés
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-N-methyl-2-(2-oxoazonan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-14-11-15(20(3)18-14)12-19(2)17(23)13-21-10-8-6-4-5-7-9-16(21)22/h11H,4-10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTPPUWDYTXAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CN(C)C(=O)CN2CCCCCCCC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{9-[(2-methoxyphenyl)acetyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetamide](/img/structure/B5640907.png)

![2,2,2-trifluoro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5640941.png)

![5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5640949.png)

![5-chloro-2-[(1-cyclopentylpiperidin-4-yl)oxy]-N-(isoxazol-3-ylmethyl)benzamide](/img/structure/B5640966.png)
![1-(phenoxyacetyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B5640978.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5640989.png)


![2-{[4'-(cyclopropylmethoxy)biphenyl-3-yl]oxy}acetamide](/img/structure/B5641002.png)
![N-(3,4-dihydro-1H-2-benzopyran-1-ylmethyl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5641010.png)
![2-cyclopropyl-9-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5641014.png)